![molecular formula C13H16N2 B3076948 (Propan-2-yl)[(quinolin-6-yl)methyl]amine CAS No. 1042775-11-0](/img/structure/B3076948.png)
(Propan-2-yl)[(quinolin-6-yl)methyl]amine
Vue d'ensemble
Description
“(Propan-2-yl)[(quinolin-6-yl)methyl]amine” is a compound that features a quinoline ring, which is a heterocyclic aromatic organic compound. It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound is used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Chemical Reactions Analysis
The compound has been involved in catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Applications De Recherche Scientifique
Synthesis and Properties
- El’chaninov et al. (2017) described the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide by coupling quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol, leading to the development of 2-(furan-2-yl)thiazolo[5,4-f]quinoline. This compound was used in various electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).
Reactivity Studies
- Aleksandrov et al. (2020) reported the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide using quinolin-5-amine and thiophene-2-carbonyl chloride in propan-2-ol. This compound underwent various electrophilic substitution reactions, demonstrating its chemical reactivity (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Synthesis and Characterization of Derivatives
- Heiskell et al. (2005) synthesized a series of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines, which were characterized by various spectroscopic techniques. This study highlights the potential of these compounds in creating new materials (Heiskell, Rudd, Penn, & Kautz, 2005).
Photophysical Properties
- Lobo and Abelt (2003) investigated the photophysical properties of compounds similar to PRODAN, including 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one. This study contributes to understanding the fluorescence behavior of quinoline derivatives (Lobo & Abelt, 2003).
Enzyme Inhibition
- Xiang et al. (2015) synthesized a series of quinoline derivatives evaluated as Enhancer of Zeste Homologue 2 (EZH2) inhibitors. One derivative demonstrated significant inhibitory activity, suggesting potential therapeutic applications (Xiang et al., 2015).
Coordination Properties
- Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine, a new fluorescent ligand, and studied its complex formation with various metal cations. This research contributes to the development of metal coordination compounds (Kharlamova, Abel, Averin, & Beletskaya, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(quinolin-6-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)15-9-11-5-6-13-12(8-11)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBFNNKEYXJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



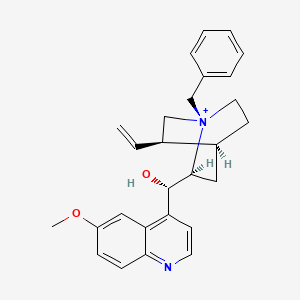

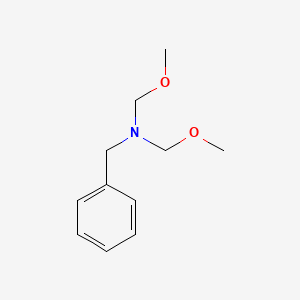
![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)

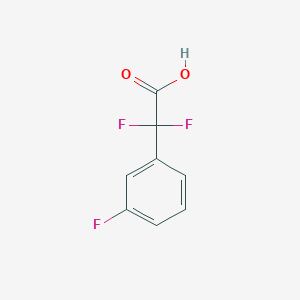

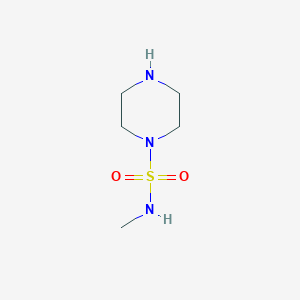

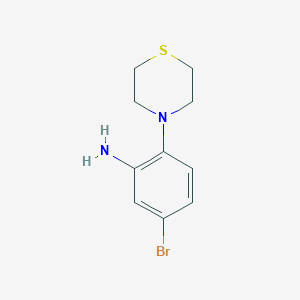
![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)
